molecular formula C27H16Cl6Na2O8S2 B12679494 Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) CAS No. 90604-81-2

Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate)

Cat. No.: B12679494
CAS No.: 90604-81-2
M. Wt: 791.2 g/mol
InChI Key: LSMLFLUGNXFEOL-UHFFFAOYSA-L
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Description

Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) is a complex organosulphonate compound characterized by:

  • Two benzenesulphonate groups linked via a methylene (-CH₂-) bridge.
  • Hydroxy(trichlorophenyl)methyl substituents on each benzene ring, introducing chlorine atoms and hydroxyl groups.
  • Disodium counterions, enhancing solubility and ionic character.

The trichlorophenyl groups may confer stability and hydrophobic properties, while sulphonate groups enhance water solubility .

Properties

CAS No.

90604-81-2

Molecular Formula

C27H16Cl6Na2O8S2

Molecular Weight

791.2 g/mol

IUPAC Name

disodium;3-hydroxy-4-[[2-hydroxy-4-sulfonato-3-[(2,3,4-trichlorophenyl)methyl]phenyl]methyl]-2-[(2,3,4-trichlorophenyl)methyl]benzenesulfonate

InChI

InChI=1S/C27H18Cl6O8S2.2Na/c28-18-5-1-12(22(30)24(18)32)10-16-20(42(36,37)38)7-3-14(26(16)34)9-15-4-8-21(43(39,40)41)17(27(15)35)11-13-2-6-19(29)25(33)23(13)31;;/h1-8,34-35H,9-11H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

LSMLFLUGNXFEOL-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C(=C1CC2=C(C(=C(C=C2)S(=O)(=O)[O-])CC3=C(C(=C(C=C3)Cl)Cl)Cl)O)O)CC4=C(C(=C(C=C4)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of trichlorophenylmethanol with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonate ester. This intermediate is then reacted with formaldehyde and sodium hydroxide to introduce the methylene bridge and form the final disodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The key steps include the careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography may be employed to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trichlorophenyl groups can be reduced to form less chlorinated derivatives.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonate groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of sulfonate derivatives.

Scientific Research Applications

Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its trichlorophenyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The trichlorophenyl groups may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

Key Insights from Structural Analogs

Trichlorophenyl Groups : In TTM-1Cz, trichlorophenyl groups stabilize radicals and enhance luminescent efficiency. This suggests the target compound could exhibit similar stability in harsh environments .

Sulphonates in Dyes: Acid Blue 93’s sulphonate groups improve solubility in aqueous dyeing processes.

Methylene Bridges : Disodium methylenebisnaphthalenesulphonate’s methylene bridge aids in forming micellar structures for dispersion. The target compound’s bridge may similarly support surfactant applications but with altered hydrophobicity due to Cl substituents .

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